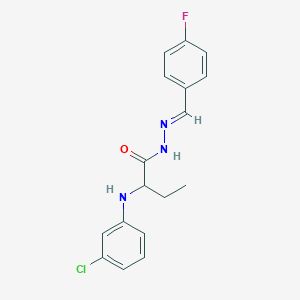![molecular formula C24H17N3O4 B449531 2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
The synthesis of 2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with furfural to form the intermediate 5-(2-nitrophenyl)-2-furylmethanol. This intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming various substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as a biological probe to study enzyme interactions and cellular processes.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-(5-{2-nitrophenyl}-2-furyl)-3-phenylquinazolin-4(3H)-one: This compound lacks the dihydro moiety and exhibits different biological activities.
2-(5-{2-nitrophenyl}-2-furyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: This compound has a similar structure but different substitution patterns, leading to variations in its pharmacological properties.
2-(5-{2-nitrophenyl}-2-furyl)-3-phenyl-4(1H)-quinazolinone: This compound has a different arrangement of functional groups, resulting in unique chemical and biological characteristics.
Propiedades
Fórmula molecular |
C24H17N3O4 |
|---|---|
Peso molecular |
411.4g/mol |
Nombre IUPAC |
2-[5-(2-nitrophenyl)furan-2-yl]-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H17N3O4/c28-24-17-10-4-6-12-19(17)25-23(26(24)16-8-2-1-3-9-16)22-15-14-21(31-22)18-11-5-7-13-20(18)27(29)30/h1-15,23,25H |
Clave InChI |
AJNDRRXAEWBDQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B449448.png)

![9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole](/img/structure/B449450.png)
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)

![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)



![2,2-dichloro-N-{2-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449467.png)
![2,4-dichloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449468.png)
![4-chloro-1-methyl-N-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B449469.png)

![1-METHYL-N~5~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B449471.png)
